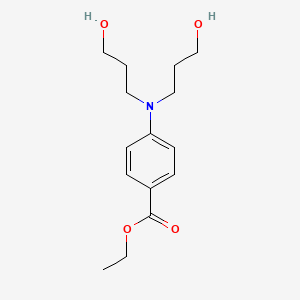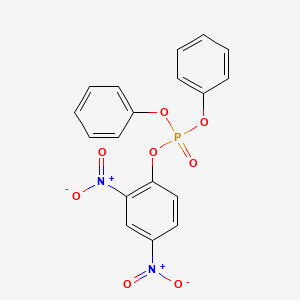
2,4-Dinitrophenyl diphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenyl diphenyl phosphate is an organic compound that belongs to the class of dinitrophenyl phosphates It is characterized by the presence of two nitro groups attached to a phenyl ring, which is further bonded to a diphenyl phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenyl diphenyl phosphate typically involves the reaction of 2,4-dinitrophenol with diphenyl chlorophosphate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dinitrophenyl diphenyl phosphate undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the diphenyl phosphate group with a nucleophile, such as a hydroxide ion, under basic conditions.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield 2,4-dinitrophenol and diphenyl phosphate.
Major Products Formed:
Nucleophilic Substitution: The major product is the substituted phenyl derivative.
Reduction: The major product is 2,4-diaminophenyl diphenyl phosphate.
Hydrolysis: The major products are 2,4-dinitrophenol and diphenyl phosphate.
Applications De Recherche Scientifique
2,4-Dinitrophenyl diphenyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for calibrating analytical instruments.
Biology: The compound is employed in studies related to enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the manufacture of pesticides and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2,4-Dinitrophenyl diphenyl phosphate involves its interaction with biological molecules, particularly enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt various biochemical pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: Similar in structure but lacks the diphenyl phosphate group.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of the diphenyl phosphate group.
Diphenyl phosphate: Lacks the nitro groups present in 2,4-Dinitrophenyl diphenyl phosphate.
Uniqueness: this compound is unique due to the presence of both nitro groups and a diphenyl phosphate group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
127414-67-9 |
|---|---|
Formule moléculaire |
C18H13N2O8P |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl) diphenyl phosphate |
InChI |
InChI=1S/C18H13N2O8P/c21-19(22)14-11-12-18(17(13-14)20(23)24)28-29(25,26-15-7-3-1-4-8-15)27-16-9-5-2-6-10-16/h1-13H |
Clé InChI |
BZFDJYUVZMVKDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
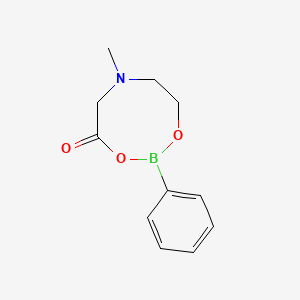
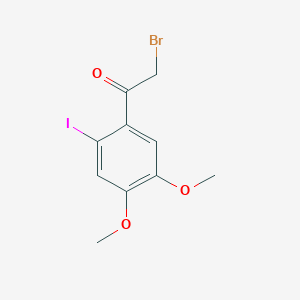
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)
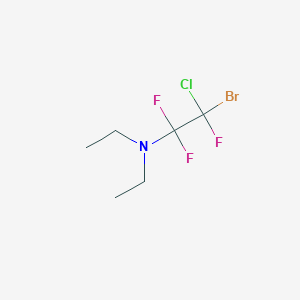
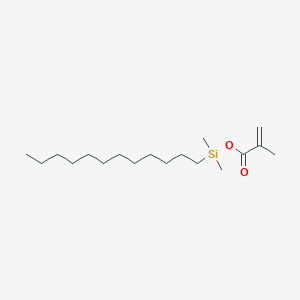
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
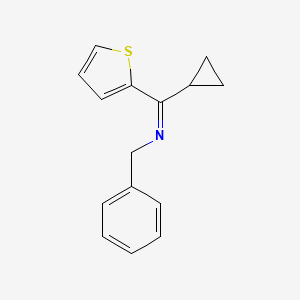
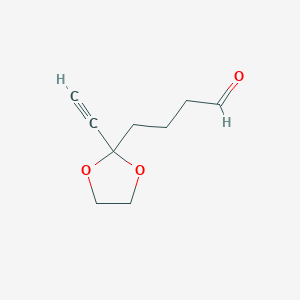
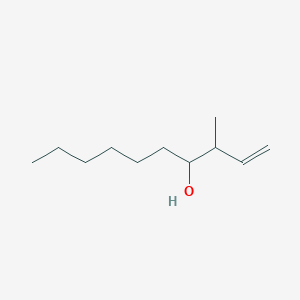
![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
